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molecular formula C10H14N4O B3260735 6-(Piperazin-1-yl)pyridine-3-carboxamide CAS No. 334002-41-4

6-(Piperazin-1-yl)pyridine-3-carboxamide

Cat. No. B3260735
M. Wt: 206.24 g/mol
InChI Key: YCCSCLIXVOQFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101610B2

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)nicotinamide (0.16 mmol) was used in general procedure 3 with Boc-piperazine (0.868 mmol). The product was deprotected by treatment with TFA and purified by RP-HPLC to give N-(4-chloro-3-(3-chlorobenzamido)phenyl))-6-(piperazin-1-yl)nicotinamide. MS (Q1) 470.1 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)nicotinamide
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.868 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:27]=[CH:26][C:5]([C:6]([NH:8]C2C=CC(Cl)=C(NC(=O)C3C=CC=C(Cl)C=3)C=2)=[O:7])=[CH:4][N:3]=1.C([N:35]1[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>>[N:35]1([C:2]2[CH:27]=[CH:26][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=2)[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1

Inputs

Step One
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)nicotinamide
Quantity
0.16 mmol
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC(=C(C=C2)Cl)NC(C2=CC(=CC=C2)Cl)=O)C=C1
Step Two
Name
Quantity
0.868 mmol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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